molecular formula C15H16O4S2 B14739282 1,1'-(Methanediyldisulfonyl)bis(3-methylbenzene) CAS No. 2394-00-5

1,1'-(Methanediyldisulfonyl)bis(3-methylbenzene)

Cat. No.: B14739282
CAS No.: 2394-00-5
M. Wt: 324.4 g/mol
InChI Key: IVCKPVXMLYBDOM-UHFFFAOYSA-N
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Description

1,1’-(Methanediyldisulfonyl)bis(3-methylbenzene) is a chemical compound with the molecular formula C15H16O4S2. It is also known by its other name, Bis(p-toluenesulfonyl)methane. This compound is characterized by the presence of two sulfonyl groups attached to a central methylene bridge, which in turn is connected to two 3-methylbenzene rings. It is a white crystalline solid with a relatively high melting point and is used in various chemical applications.

Preparation Methods

The synthesis of 1,1’-(Methanediyldisulfonyl)bis(3-methylbenzene) can be achieved through several routes:

Chemical Reactions Analysis

1,1’-(Methanediyldisulfonyl)bis(3-methylbenzene) undergoes various chemical reactions, including:

  • Types of Reactions

      Oxidation: The compound can be oxidized to form sulfonic acids.

      Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.

  • Common Reagents and Conditions

      Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

      Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

      Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.

  • Major Products

    • The major products formed from these reactions include sulfonic acids, sulfides, and various substituted benzene derivatives.

Scientific Research Applications

1,1’-(Methanediyldisulfonyl)bis(3-methylbenzene) has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonyl-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1,1’-(Methanediyldisulfonyl)bis(3-methylbenzene) exerts its effects involves the interaction of its sulfonyl groups with various molecular targets. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells. The exact molecular pathways involved are still under investigation, but the compound’s ability to interact with proteins and other biomolecules is a key factor in its biological activity .

Comparison with Similar Compounds

1,1’-(Methanediyldisulfonyl)bis(3-methylbenzene) can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of 1,1’-(Methanediyldisulfonyl)bis(3-methylbenzene), making it a valuable compound in various fields of research and industry.

Properties

CAS No.

2394-00-5

Molecular Formula

C15H16O4S2

Molecular Weight

324.4 g/mol

IUPAC Name

1-methyl-3-[(3-methylphenyl)sulfonylmethylsulfonyl]benzene

InChI

InChI=1S/C15H16O4S2/c1-12-5-3-7-14(9-12)20(16,17)11-21(18,19)15-8-4-6-13(2)10-15/h3-10H,11H2,1-2H3

InChI Key

IVCKPVXMLYBDOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)CS(=O)(=O)C2=CC=CC(=C2)C

Origin of Product

United States

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